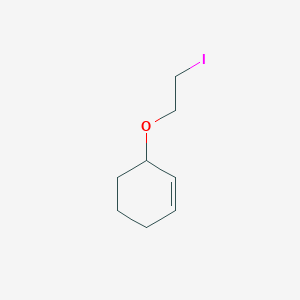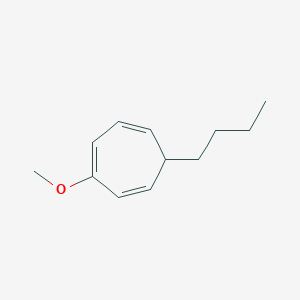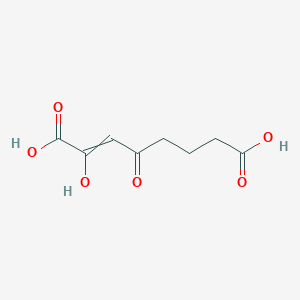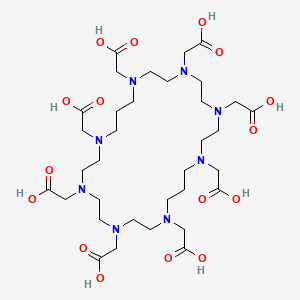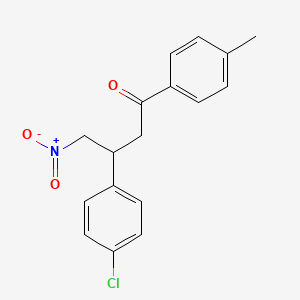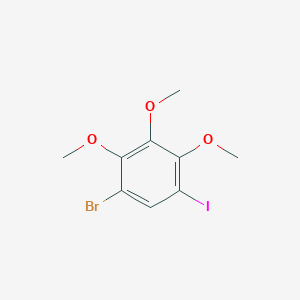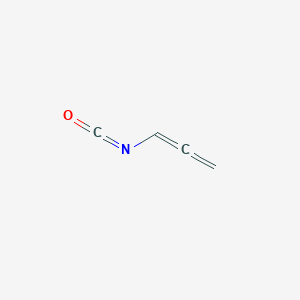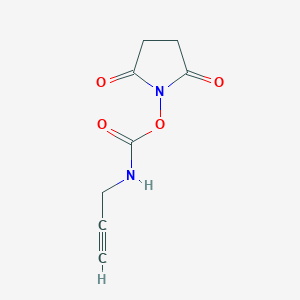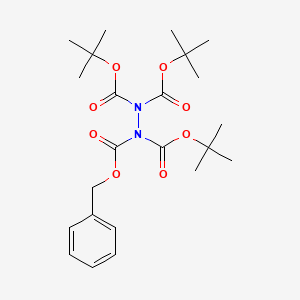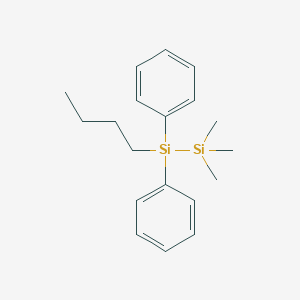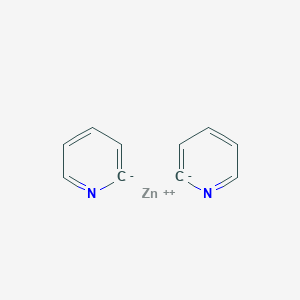
zinc;2H-pyridin-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2H-pyridin-2-ide is a coordination compound where zinc is complexed with 2H-pyridin-2-ide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2H-pyridin-2-ide typically involves the reaction of zinc salts with 2H-pyridin-2-ide ligands. One common method is the treatment of zinc diethyl with 2H-pyridin-2-ide ligands in an appropriate solvent such as dichloromethane . The reaction conditions often require a controlled environment to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Zinc;2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2H-pyridin-2-ide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Zinc;2H-pyridin-2-ide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc;2H-pyridin-2-ide involves its ability to coordinate with various molecular targets. The zinc ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates . The 2H-pyridin-2-ide ligands provide additional stability and specificity to the complex, allowing it to interact with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Zinc complexes with 2,2′-bipyridine: These complexes are used as chiral catalysts in aldol reactions.
Zinc complexes with 1,10-phenanthroline: These are also used in catalytic applications and have similar coordination properties.
Uniqueness
Zinc;2H-pyridin-2-ide is unique due to its specific ligand structure, which provides distinct electronic and steric properties. This uniqueness allows it to be used in specialized applications where other zinc complexes may not be as effective .
Properties
CAS No. |
127544-70-1 |
|---|---|
Molecular Formula |
C10H8N2Zn |
Molecular Weight |
221.6 g/mol |
IUPAC Name |
zinc;2H-pyridin-2-ide |
InChI |
InChI=1S/2C5H4N.Zn/c2*1-2-4-6-5-3-1;/h2*1-4H;/q2*-1;+2 |
InChI Key |
CNMQBDKGBSDRNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=N[C-]=C1.C1=CC=N[C-]=C1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
